2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
2-[6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative characterized by a multi-substituted heterocyclic core. The quinoline scaffold is substituted at position 6 with a chlorine atom, position 3 with a 4-fluorobenzoyl group, and position 1 with an acetamide moiety linked to a 3,5-dimethoxyphenyl ring (Figure 1).
Structural elucidation via X-ray crystallography may employ tools like SHELXL, a widely used refinement program for small-molecule analysis .
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O5/c1-34-19-10-18(11-20(12-19)35-2)29-24(31)14-30-13-22(25(32)15-3-6-17(28)7-4-15)26(33)21-9-16(27)5-8-23(21)30/h3-13H,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNNGVSHWWURDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a dihydroquinoline core with various substituents that enhance its biological activity. The presence of chlorine and fluorine atoms, along with methoxy groups, suggests potential interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that related compounds in the quinoline family demonstrate significant anticancer properties. For instance, derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound may possess antimicrobial activity against both bacterial and fungal strains. Preliminary testing has indicated moderate to high efficacy against certain pathogens, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit kinases or other targets critical for tumor growth .
- Interaction with Receptors : The presence of specific functional groups can facilitate binding to various receptors, which may mediate the observed biological effects.
Case Studies
- Antitumor Efficacy : A study involving a series of quinoline derivatives demonstrated that compounds similar to the one showed potent inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Testing : In a comparative analysis, the compound was tested against standard antibiotics in vitro. It exhibited promising results against resistant strains, indicating its potential as an alternative antimicrobial agent .
Data Tables
Scientific Research Applications
Physical Properties
The compound exhibits specific physical properties that are essential for its application in scientific research:
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under standard laboratory conditions but sensitive to light.
Medicinal Chemistry
The compound's structural features suggest significant potential in the field of medicinal chemistry. Its mechanism of action likely involves interactions with biological targets such as DNA and enzymes, making it a candidate for:
- Antibacterial Agents : The compound may exhibit antibacterial properties against both gram-positive and gram-negative bacteria. This is particularly relevant in the development of new antibiotics to combat resistant strains.
- Anticancer Research : The quinoline derivatives are known for their anticancer activities. The ability of this compound to interact with DNA could be leveraged in designing novel anticancer therapies.
- Enzyme Inhibition : The presence of specific functional groups allows for the possibility of enzyme inhibition, which can be explored for therapeutic applications in diseases where enzyme activity is dysregulated.
Drug Development
The compound is being investigated for its potential as a lead molecule in drug development programs targeting various diseases:
- Pharmaceutical Formulations : As a component in formulations aimed at treating infections or cancer.
Comparison with Similar Compounds
Structural Insights :
- Chloro/Fluoro Positioning : The target compound’s 6-Cl and 3-(4-fluorobenzoyl) groups differ from compound 7f’s 7-Cl and 6-F substitution. Positional variations in halogens can alter electron-withdrawing effects and binding affinity to target proteins .
- Core Modifications: Unlike ciprofloxacin (a fluoroquinolone antibiotic), the target compound lacks a carboxylic acid at position 3 but includes a 4-fluorobenzoyl group, which may reduce polarity and enhance membrane permeability.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher logP (vs. ciprofloxacin) suggests improved lipid solubility but may limit aqueous solubility, necessitating formulation adjustments.
- The 3,5-dimethoxyphenyl group may reduce metabolic degradation compared to compound 7f’s sulfonamide linkage, which is prone to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
